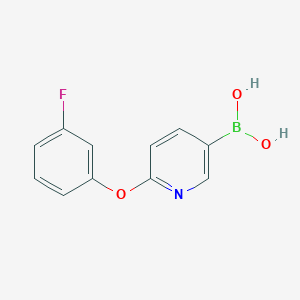
6-(3-氟苯氧基)吡啶-3-硼酸
描述
6-(3-Fluorophenoxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a 3-fluorophenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
6-(3-Fluorophenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 6-(3-Fluorophenoxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a critical step in many organic synthesis processes, including the production of various pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(3-Fluorophenoxy)pyridine-3-boronic acid. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of environments without being significantly affected by the presence of other functional groups .
生化分析
Biochemical Properties
6-(3-Fluorophenoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 6-(3-Fluorophenoxy)pyridine-3-boronic acid with palladium catalysts and halides, leading to the formation of new carbon-carbon bonds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step of the reaction .
Molecular Mechanism
The molecular mechanism of 6-(3-Fluorophenoxy)pyridine-3-boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium catalyst through its boronic acid group, facilitating the transmetalation step. This interaction leads to the formation of a new carbon-carbon bond between the aryl group of 6-(3-Fluorophenoxy)pyridine-3-boronic acid and the halide substrate. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately resulting in the formation of the desired product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-Fluorophenoxy)pyridine-3-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but prolonged exposure to air and moisture can lead to degradation. Long-term effects on cellular function have not been extensively studied, but the stability of the compound in laboratory settings is crucial for its effective use in biochemical reactions .
Transport and Distribution
The transport and distribution of 6-(3-Fluorophenoxy)pyridine-3-boronic acid within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
化学反应分析
Types of Reactions
6-(3-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide . Other reactions include oxidation, reduction, and substitution reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
Similar Compounds
Uniqueness
6-(3-Fluorophenoxy)pyridine-3-boronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid functional group on the pyridine ring. This combination enhances its reactivity and versatility in cross-coupling reactions compared to other boronic acids .
属性
IUPAC Name |
[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPEIVGCVSDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


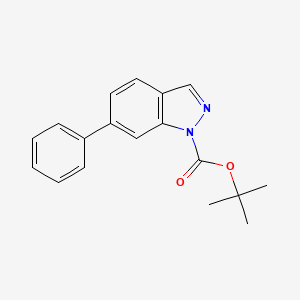
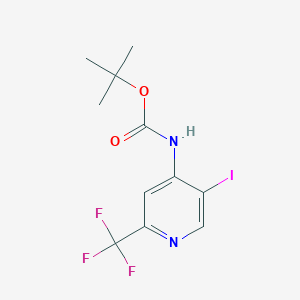
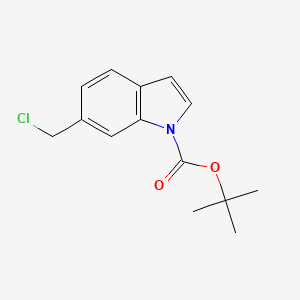
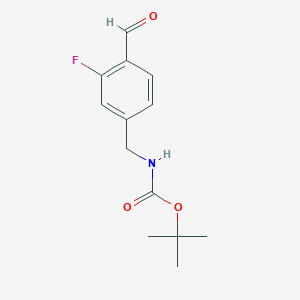
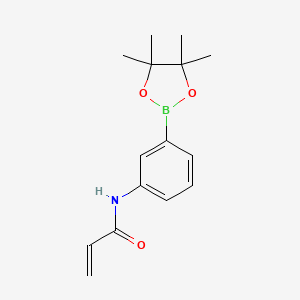
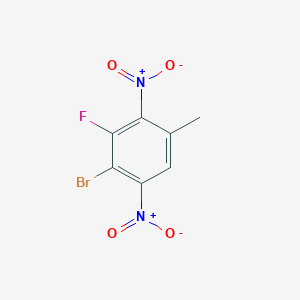
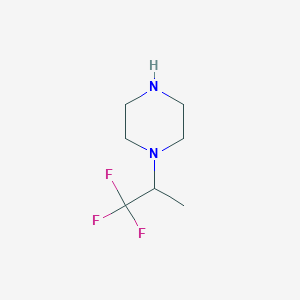
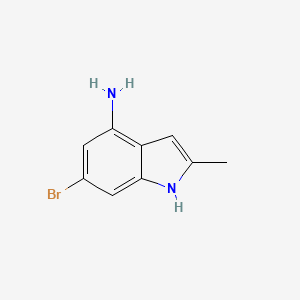
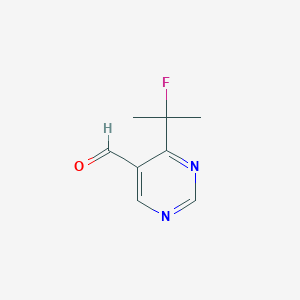
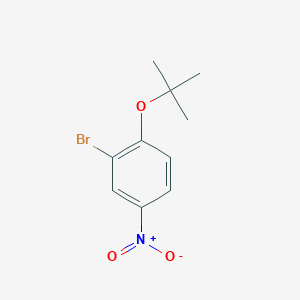



![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
